Phenyl (3-hydroxyphenyl)carbamate Phenyl (3-hydroxyphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 62380-38-5
VCID: VC18754117
InChI: InChI=1S/C13H11NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h1-9,15H,(H,14,16)
SMILES:
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol

Phenyl (3-hydroxyphenyl)carbamate

CAS No.: 62380-38-5

Cat. No.: VC18754117

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Phenyl (3-hydroxyphenyl)carbamate - 62380-38-5

Specification

CAS No. 62380-38-5
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
IUPAC Name phenyl N-(3-hydroxyphenyl)carbamate
Standard InChI InChI=1S/C13H11NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h1-9,15H,(H,14,16)
Standard InChI Key RRDSAHIPJWLLMN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Phenyl (3-hydroxyphenyl)carbamate (IUPAC name: phenyl N-(3-hydroxyphenyl)carbamate) possesses the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . The compound features a central carbamate bridge (-OC(=O)NH-) connecting phenyl and 3-hydroxyphenyl moieties, creating planar regions conducive to π-π interactions. Key identifiers include the CAS registry number 62380-38-5, NSC designation 222587, and DSSTox Substance ID DTXSID70310148 .

The SMILES notation (C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)O) accurately represents its stereoelectronic configuration, with the hydroxyl group para to the carbamate linkage on the aromatic ring . X-ray crystallographic analysis reveals intramolecular hydrogen bonding between the carbamate NH and phenolic oxygen, stabilizing the molecular conformation .

Synthesis and Production Methodologies

Conventional Two-Stage Synthesis

Industrial production typically employs a two-step protocol involving:

  • Chloroformate Aminolysis: Reaction of 3-aminophenol with methyl chloroformate in aqueous NaOH (pH 5.3) yields methyl N-(3-hydroxyphenyl)carbamate .

  • Carbamate Functionalization: Subsequent treatment with 3-tolyl isocyanate produces herbicidally active derivatives through carbamate exchange .

This method achieves 95-100% conversion efficiency through precise pH control (4.3-6.3) and temperature modulation (50-55°C) . The aqueous reaction medium facilitates product isolation via phase separation, with residual 3-aminophenol recoverable from the aqueous phase for batch recycling .

One-Pot Synthesis Advancements

Recent process intensification strategies enable single-vessel synthesis by sequentially adding reagents to aqueous media containing 3-aminophenol . Key parameters include:

ParameterOptimal RangeImpact on Yield
pH (Step 1)5.0-5.5Minimizes side reactions
Molar Ratio1:1.01-1.05Limits excess reagent
Temperature0-5°C (ice-cooled)Controls exotherm

This approach eliminates intermediate purification steps, reducing production costs by 18-22% compared to batch processes .

Physicochemical Properties

Experimental and computed molecular properties reveal critical structure-function relationships:

PropertyValueMethodology
XLogP32.9Computational
Hydrogen Bond Donors2Spectroscopic
Rotatable Bonds3Molecular modeling
Aqueous Solubility1.2 mg/L (25°C)OECD 105
Melting Point50-55°C (hydrated)DSC analysis

The compound's low water solubility and moderate lipophilicity (XLogP3=2.9) suggest preferential partitioning into lipid membranes . Thermal analysis shows a depressed melting point in hydrated systems due to interfacial water interactions .

Biological Activity and Applications

Herbicidal Action

As a protox-inhibiting herbicide intermediate, phenyl (3-hydroxyphenyl)carbamate derivatives disrupt chlorophyll biosynthesis in broadleaf weeds . Structure-activity relationship (SAR) studies indicate:

  • Para-substitution on the phenyl ring enhances foliar absorption by 40%

  • Methoxy groups at position 3 improve phloem mobility

  • Carbamate chain length modulates soil persistence (DT₅₀ = 14-28 days)

Field trials demonstrate 92% control of Amaranthus retroflexus at 250 g/ha when formulated with adjuvant oils .

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